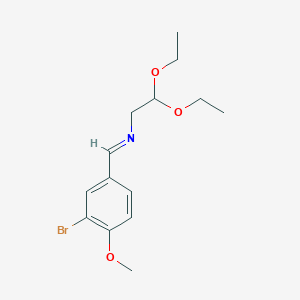![molecular formula C6H13NO3Te B14343755 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid CAS No. 92674-28-7](/img/structure/B14343755.png)
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid is an organotellurium compound with a unique structure that includes a tellurium atom bonded to a hydroxypropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid typically involves the reaction of tellurium tetrachloride with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted hydroxypropylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The tellurium atom can participate in redox reactions, modulating the activity of enzymes and scavenging free radicals. This compound can also form complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-seleninic acid: Similar structure but with selenium instead of tellurium.
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-sulfinic acid: Similar structure but with sulfur instead of tellurium.
Uniqueness
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specific applications in redox chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
92674-28-7 |
|---|---|
Molekularformel |
C6H13NO3Te |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
2-hydroxy-3-(prop-2-enylamino)propane-1-tellurinic acid |
InChI |
InChI=1S/C6H13NO3Te/c1-2-3-7-4-6(8)5-11(9)10/h2,6-8H,1,3-5H2,(H,9,10) |
InChI-Schlüssel |
KSCGMDZYUBHEHS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNCC(C[Te](=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


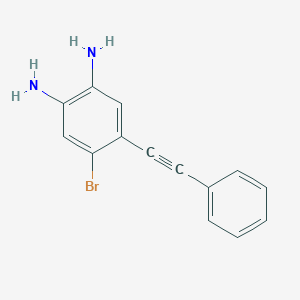

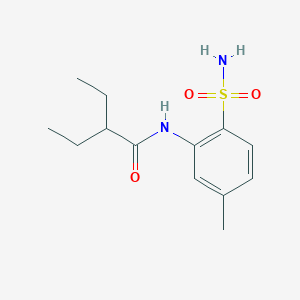
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
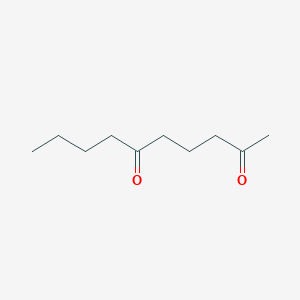
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)

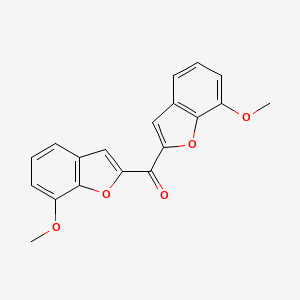
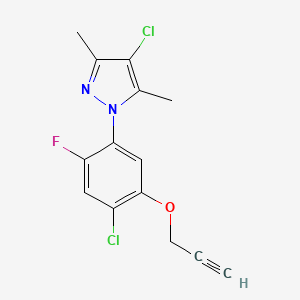
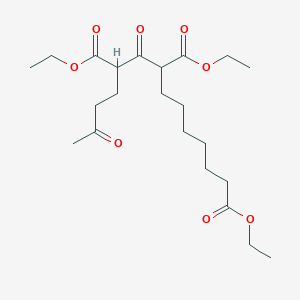
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)

![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
